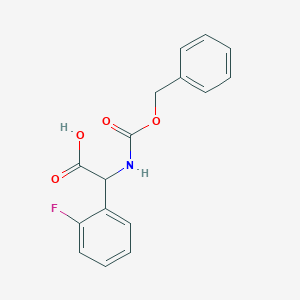

N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine

Description

N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine is a fluorinated phenylglycine derivative featuring a benzyloxycarbonyl (Z) protecting group. The compound’s structure includes a 2-fluorophenyl moiety attached to a glycine backbone, with the Z-group enhancing stability during synthetic processes. Fluorine substitution is known to influence electronic properties, metabolic stability, and binding interactions in pharmaceuticals.

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCSKLSUZZWAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine typically involves the following steps:

Protection of the Amino Group: The amino group of 2-fluorophenylglycine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to enhance yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine undergoes various chemical reactions, including:

Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield the free amino acid.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 2-Fluorophenylglycine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The introduction of fluorine into bioactive molecules, including amino acids like N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine, often enhances their antimicrobial properties. Fluorinated compounds can exhibit improved lipophilicity and metabolic stability, which are critical for developing effective antimicrobial agents. Studies have shown that fluorinated derivatives can disrupt microbial membranes more effectively than their non-fluorinated counterparts, leading to increased efficacy against bacteria and fungi .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of phenylglycine, including this compound, may play a role in modulating inflammatory responses. Compounds with similar structures have been studied for their ability to inhibit histamine release and reduce pro-inflammatory cytokine expression, suggesting potential therapeutic applications in treating allergic reactions and inflammatory diseases .

Peptide Synthesis

2.1 Building Block for Peptide Synthesis

this compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique functional groups allow for selective coupling reactions, enabling the formation of complex peptides with desired biological activities. The use of this compound in SPPS has been demonstrated to yield high-purity peptides suitable for further biological evaluation .

2.2 Modifying Peptide Structure

The incorporation of fluorinated amino acids like this compound into peptide sequences can alter their conformational properties and enhance binding affinities to biological targets. This modification is crucial in drug design, where the goal is to optimize the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics .

Mechanism of Action

The mechanism of action of N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine. However, the following compounds share structural motifs (fluorinated aromatic rings, benzyl/benzamide groups, or glycine-like backbones), enabling indirect insights:

Thiophene Derivatives with Fluorophenyl Groups ()

Compounds 26–29 (Figure 15, ) are thiophene-based sulfonamides with antiproliferative activity against MCF7 breast cancer cells. Key similarities:

- Biological activity : Fluorine in aromatic systems often increases lipophilicity and metabolic stability, which could explain the antiproliferative efficacy of compounds 26–29 (IC50 values: 2.1–4.7 µM against MCF7) .

Comparison Insight : Fluorine’s role in enhancing activity is evident here. The target compound’s 2-fluorophenyl group may similarly optimize bioactivity, though its glycine backbone could alter solubility compared to sulfonamide-linked derivatives.

JNJ-54717793 ()

JNJ-54717793 (Figure 1, ) is a fluorinated neuroactive compound with a pyrimidinyl-phenyl core. Key contrasts:

- Fluorine placement : The 3-fluoro-2-pyrimidinylphenyl group in JNJ-54717793 optimizes receptor binding, whereas the target compound’s 2-fluorophenyl may prioritize steric effects over electronic modulation.

- Backbone differences : JNJ-54717793’s bicycloheptane-amine scaffold enhances blood-brain barrier penetration, unlike the glycine-based target compound .

Benzathine Benzylpenicillin ()

This penicillin derivative () contains a dibenzylethylenediamine salt. Relevant parallels:

- Benzyl groups : Both compounds utilize benzyl moieties (benzyloxycarbonyl in the target vs. dibenzylethylenediamine here) for stability.

- Functional impact : Benzyl groups in penicillin derivatives improve solubility and prolonged action, suggesting similar benefits for the target compound’s pharmacokinetics .

BBAC ()

BBAC (Figure 1, ) is a biphenyl-benzimidazole carboxamide. Structural contrasts:

- Fluorine absence : BBAC lacks fluorine but uses a biphenyl system for hydrophobic interactions. The target compound’s fluorine may offer polar interactions instead.

- Backbone rigidity : BBAC’s pyrrolidine-2-carboxamide introduces conformational rigidity, unlike the flexible glycine backbone in the target compound .

Monepantel ()

Monepantel (MOP, Figure 1, ) is an anthelmintic with trifluoromethyl and cyano groups. Key distinctions:

- Fluorinated substituents : MOP’s trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation. The target compound’s single fluorine may offer moderate lipophilicity without overburdening the molecule.

- Amide linkage : Both compounds use amide bonds, but MOP’s sulfanylbenzamide group differs from the target’s benzyloxycarbonyl-glycine linkage .

Limitations and Recommendations

- Data gaps: No direct studies on this compound were found in the evidence. Comparisons are speculative.

- Future work: Synthesis and testing against cancer cell lines (e.g., MCF7) or microbial targets, leveraging fluorine’s known benefits in drug design.

Biological Activity

N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine (often abbreviated as Cbz-2-F-Phe-Gly) is a synthetic amino acid derivative that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound features a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom and a fluorine atom substituted on the phenyl ring. The presence of the fluorine atom is significant, as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of Cbz-2-F-Phe-Gly is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways related to:

- Amino Acid Metabolism : It can influence the metabolism of amino acids, potentially affecting protein synthesis and degradation.

- Signal Transduction : The compound may interact with signaling pathways that regulate cellular responses to external stimuli.

Biological Activity

Research indicates that Cbz-2-F-Phe-Gly exhibits several biological activities:

- Enzyme Interaction : The compound has been studied for its role in enzyme-substrate interactions, particularly in the context of peptide synthesis and modification.

- Antimicrobial Properties : Analogous compounds have shown potential antimicrobial activity, suggesting that Cbz-2-F-Phe-Gly may also possess similar properties.

- Pharmacological Applications : Its structure makes it a candidate for developing pharmaceuticals targeting specific diseases or conditions.

Comparative Analysis

To understand the unique properties of Cbz-2-F-Phe-Gly, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(Z)-Benzyloxycarbonyl-phenylglycine | Lacks fluorine substitution | Reduced reactivity |

| N-(Z)-Benzyloxycarbonyl-2-chlorophenylglycine | Contains chlorine instead of fluorine | Different chemical properties |

| N-(Z)-Benzyloxycarbonyl-2-bromophenylglycine | Contains bromine | Distinct reactivity patterns |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to Cbz-2-F-Phe-Gly:

- Study on Antimicrobial Peptides : Research has shown that modifications in peptide structures can significantly impact their antimicrobial efficacy. For instance, certain analogs have been developed to enhance selectivity against microbial cells while minimizing cytotoxic effects on mammalian cells .

- Mechanistic Studies : Investigations into the mechanism of action for related compounds have revealed that structural modifications can lead to variations in enzyme inhibition and substrate binding affinities .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine?

- Methodological Answer : The compound can be synthesized via a two-step process:

Protection of the amino group : Use benzyloxycarbonyl (Z) chloride to protect the amino group of 2-fluorophenylglycine under basic conditions (e.g., NaHCO₃ in THF/water) .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and ensure anhydrous conditions to avoid hydrolysis of the Z-group.

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the benzyloxycarbonyl group (δ 5.1–5.3 ppm, singlet for CH₂; aromatic protons δ 7.2–7.4 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the 2-fluoro substituent .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 318.3 (C₁₆H₁₄FNO₄).

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water, 60:40) .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Z-group and fluorophenyl degradation . Purity should be verified via HPLC every 6 months .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for derivatives of this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use 4-benzyloxyphenylboronic acid pinacol ester (5 mol% Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O, 80°C). Monitor coupling efficiency via LC-MS and adjust stoichiometry (1:1.2 substrate:boronic acid) to mitigate steric hindrance from the Z-group .

- Chiral Resolution : Separate enantiomers using chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. What strategies resolve contradictions in reported reaction yields for fluorophenylglycine derivatives?

- Methodological Answer :

- Reaction Optimization : Test solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to address discrepancies. For example, DMF increases solubility of boronic acids but may promote side reactions .

- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify impurities (e.g., de-fluorinated products or Z-group hydrolysis) .

Q. How does the fluorophenyl moiety influence peptide backbone conformation in solid-phase synthesis?

- Methodological Answer :

- Circular Dichroism (CD) : Compare CD spectra of fluorinated vs. non-fluorinated peptides to assess helical or β-sheet stabilization. The electron-withdrawing fluorine may restrict rotational freedom .

- X-ray Crystallography : Co-crystallize with model enzymes (e.g., proteases) to study steric/electronic effects on binding .

Handling and Safety Considerations

Q. What safety protocols are recommended for handling fluorinated aromatic compounds?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas under acidic conditions) .

- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.